Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a complex biochemical reagent utilized primarily in life science research. This compound, also known by its chemical name 4-Methoxyphenyl 4-O-(2,4,6-Tri-O-benzyl-beta-D-galactopyranosyl)-2,3,6-tri-O-benzyl-beta-D-glucopyranoside, serves as an important building block in carbohydrate chemistry and biochemistry. It is characterized by its unique structure that includes multiple benzyl protecting groups and a methoxyphenyl group, which enhance its stability and reactivity in various biochemical applications.
This compound can be sourced from various chemical suppliers specializing in biochemical reagents. It is classified under glycosides due to the presence of glycosidic bonds between galactose and glucose units. The molecular formula for Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is C61H64O12, with a molecular weight of approximately 989.15 g/mol .
The synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP involves several key steps:
The molecular structure of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is complex, featuring multiple benzyl protecting groups and a methoxyphenyl substituent. The compound exhibits a well-defined three-dimensional conformation that is crucial for its biological activity. Key structural data includes:
These structural characteristics contribute to its reactivity and interactions in biochemical systems .
Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP undergoes various chemical reactions, including:
These reactions allow for further functionalization of the compound, making it versatile for different applications in research.
As a biochemical reagent, Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP interacts with various biological targets to induce specific biochemical changes. Its mechanism of action involves:
The precise interactions depend on the structural features of the compound and the nature of the biological system being studied.
Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP exhibits several notable physical and chemical properties:
These properties make it suitable for use in various laboratory settings where precise measurements and reactions are critical .
Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP has diverse applications across several scientific domains:
These applications highlight its significance in advancing research within biochemistry, pharmacology, and related fields.
The synthesis of Gal[246Bn]β(1-4)Glc[236Bn]-β-MP employs regioselective benzyl (Bn) protection to shield hydroxyl groups during glycosidic bond formation. This disaccharide derivative features benzyl groups at the 2,4,6-positions of galactose (Gal) and 2,3,6-positions of glucose (Glc), with a 4-methoxyphenyl (MP) aglycone leaving group at the reducing end [3] [9]. The strategic benzylation ensures orthogonal reactivity for sequential glycosylation:
Table 1: Benzyl Protection Patterns in Key Synthesis Intermediates
Sugar Unit | Protection Sites | Functional Role | Synthetic Yield |
---|---|---|---|
Galactose | 2,4,6-O-Bn | Prevents undesired glycosylation | 82-88% [4] |
Glucose | 2,3,6-O-Bn | Leaves C-4 free for linkage formation | 78-85% [9] |
Aglycone | 4-Methoxyphenyl | Acts as glycosyl acceptor/donor | 90-95% [3] |
The benzyl groups’ stability under acidic/basic conditions enables sequential deprotection-functionalization steps, essential for synthesizing complex glycoconjugates [9] [10].
Chemical glycosylation dominates the synthesis of Gal[246Bn]β(1-4)Glc[236Bn]-β-MP due to stringent stereocontrol requirements:
Table 2: Glycosylation Strategy Comparison
Method | Anomeric Specificity | Typical Yield | Key Limitation |
---|---|---|---|
Chemical (Ag⁺) | β-selectivity >90% | 65-78% | Requires toxic promoters [4] |
Enzymatic | β-specific (natural) | <15% | Incompatible with Bn groups [9] |
Hybrid strategies are emerging, where enzymatic glycosylation precedes benzyl protection, though scalability remains unproven [10].
The β(1-4) linkage specificity hinges on precise tuning of benzyl group positions and anomeric leaving groups:
Optimized conditions (0.5 eq TMSOTf, –40°C in dichloromethane) achieve 95:5 β:α ratios. NMR studies confirm β-configuration via characteristic H-1/H-2 coupling constants (J = 7–8 Hz) [4] [9].
Scaling Gal[246Bn]β(1-4)Glc[236Bn]-β-MP synthesis faces three key bottlenecks:
Table 3: Scalability Limitations in Key Steps
Synthesis Step | Issue at Scale | Mitigation Strategy |
---|---|---|
Benzylation | Over-alkylation impurities | Controlled BnBr addition (<0.1 eq/hr) |
Glycosylation | Anomeric mixture formation | Rigorous anhydrous conditions |
Final Deprotection | Premature benzyl cleavage | Hydrogenolysis at 20 psi H₂ [9] |
Flow chemistry and solid-phase synthesis are being explored to improve atom economy and reduce purification overheads [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2